molecular formula C9H5ClN4 B1675956 cccp CAS No. 555-60-2

cccp

Cat. No.: B1675956
CAS No.: 555-60-2
M. Wt: 204.61 g/mol
InChI Key: UGTJLJZQQFGTJD-UHFFFAOYSA-N
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Description

Carbonyl cyanide m-chlorophenyl hydrazone, also known as [(3-chlorophenyl)hydrazono]malononitrile, is a chemical inhibitor of oxidative phosphorylation. It is a nitrile, hydrazone, and protonophore. This compound is known for its ability to uncouple the proton gradient established during the normal activity of electron carriers in the electron transport chain, thereby reducing the ability of ATP synthase to function optimally .

Mechanism of Action

Target of Action

CCCP, also known as Carbonyl cyanide 3-chlorophenylhydrazone or (3-Chlorophenyl)hydrazonomalononitrile, primarily targets the mitochondria in cells . It acts as a chemical inhibitor of oxidative phosphorylation , a key process that occurs within the mitochondria to produce ATP, the energy currency of the cell .

Mode of Action

This compound operates as a protonophore , a compound that can shuttle protons across biological membranes . It disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This action essentially reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain involved in oxidative phosphorylation . By uncoupling the proton gradient, this compound disrupts the normal flow of electrons through this chain, thereby inhibiting the synthesis of ATP . This can trigger various stress pathways as part of the cellular adaptive response, the main components of which are mitophagy and autophagy .

Pharmacokinetics

It’s known that this compound can easily cross cell membranes due to its lipophilic nature

Result of Action

The action of this compound leads to a decrease in ATP production, which can cause the gradual destruction of living cells and potentially lead to the death of the organism . . elegans models, suggesting a degree of hormesis . In addition to its effects on mitochondria, this compound may also disrupt lysosomal degradation during autophagy .

Biochemical Analysis

Biochemical Properties

Carbonyl Cyanide m-Chlorophenylhydrazone is known to interact with various enzymes and proteins. For instance, it induces the multimer assembly and activity of the repair enzyme Protein l-Isoaspartyl Methyltransferase . This enzyme repairs damaged aspartyl residues in proteins, which are susceptible to accumulate abnormal l-isoaspartyl residues during aging .

Cellular Effects

Carbonyl Cyanide m-Chlorophenylhydrazone has profound effects on various types of cells and cellular processes. It is a proton-transporting ionophore that renders the mitochondrial inner membrane permeable to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This affects mitochondrial protein synthesis and reduces the ability of ATP synthase to function optimally .

Molecular Mechanism

At the molecular level, Carbonyl Cyanide m-Chlorophenylhydrazone exerts its effects through several mechanisms. It acts essentially as an ionophore, facilitating the transport of protons across lipid bilayer membranes . This leads to the uncoupling of the proton gradient, affecting the function of ATP synthase .

Temporal Effects in Laboratory Settings

Over time, Carbonyl Cyanide m-Chlorophenylhydrazone has been observed to induce changes in the multimeric state of Protein l-Isoaspartyl Methyltransferase in mitochondria isolated from neuroblastoma cells

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, and high doses may have toxic or adverse effects .

Metabolic Pathways

Carbonyl Cyanide m-Chlorophenylhydrazone is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Its role in these pathways is crucial to its overall biochemical function.

Transport and Distribution

Carbonyl Cyanide m-Chlorophenylhydrazone is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Carbonyl Cyanide m-Chlorophenylhydrazone is localized in the mitochondria, where it exerts its effects

Preparation Methods

The synthesis of carbonyl cyanide m-chlorophenyl hydrazone involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

Carbonyl cyanide m-chlorophenyl hydrazone undergoes several types of chemical reactions, including:

Scientific Research Applications

Carbonyl cyanide m-chlorophenyl hydrazone has a wide range of scientific research applications:

Comparison with Similar Compounds

Carbonyl cyanide m-chlorophenyl hydrazone is often compared with other similar compounds, such as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP). Both compounds act as protonophores and uncouplers of oxidative phosphorylation, but carbonyl cyanide m-chlorophenyl hydrazone is unique in its specific effects on mitochondrial function and its use in studying mitophagy .

Similar compounds include:

  • Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP)
  • 2,4-Dinitrophenol (DNP)
  • Bromothymol blue

These compounds share similar mechanisms of action but differ in their specific applications and effects on cellular processes .

Properties

IUPAC Name

2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile
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InChI

InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTJLJZQQFGTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
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DSSTOX Substance ID

DTXSID7040990
Record name Carbonyl cyanide chlorophenylhydrazone
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Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Fine crystals; [MSDSonline]
Record name Carbonyl cyanide m-chlorophenyl hydrazone
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Vapor Pressure

0.00000567 [mmHg]
Record name Carbonyl cyanide m-chlorophenyl hydrazone
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CAS No.

555-60-2
Record name Carbonyl cyanide (m-chlorophenyl)hydrazone
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Record name Carbonyl cyanide m-chlorophenyl hydrazone
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Record name cccp
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Record name Propanedinitrile, 2-[2-(3-chlorophenyl)hydrazinylidene]-
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Record name Carbonyl cyanide chlorophenylhydrazone
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Record name [(3-chlorophenyl)hydrazono]malononitrile
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Record name CARBONYL CYANIDE (M-CHLOROPHENYL)HYDRAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does CCCP exert its effects on mitochondria?

A1: this compound acts as a protonophore, shuttling protons across the mitochondrial inner membrane and disrupting the proton gradient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production, increased oxygen consumption, and depolarization of the mitochondrial membrane potential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream consequences of this compound-induced mitochondrial uncoupling?

A2: this compound-induced mitochondrial uncoupling can trigger various downstream effects, including:

  • Increased reactive oxygen species (ROS) production: Depletion of ATP and disruption of mitochondrial membrane potential can lead to increased ROS generation. [, , , ]
  • Activation of cellular stress responses: this compound can induce mitophagy (selective degradation of mitochondria), mitochondrial biogenesis, and activation of the ubiquitin proteasome system. [, , , ]
  • Induction of cell death: Depending on the cell type and concentration of this compound, it can induce both necrotic and apoptotic cell death pathways. [, , ]
  • Alteration of intracellular calcium signaling: this compound can cause an increase in cytosolic calcium concentration, potentially through the release of calcium from mitochondria. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H5ClN4, and its molecular weight is 232.62 g/mol.

Q4: Does this compound affect the integrity of cellular membranes?

A4: this compound is a lipophilic compound and can readily cross cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it primarily targets the mitochondrial inner membrane, it can also affect other cellular membranes, including lysosomal membranes, potentially interfering with their function. []

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